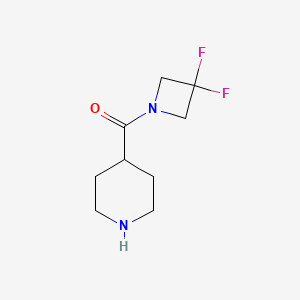
(3,3-ジフルオロアゼチジン-1-イル)(ピペリジン-4-イル)メタノン
説明
(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview
(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone, with the CAS number 1342820-24-9, is a compound that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This article explores its scientific research applications, focusing on its biological activity, synthesis methods, and potential use in drug development.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the treatment of various neurological disorders. Its structure allows it to interact with neurotransmitter receptors, which may influence neurological pathways.
- Targeting Neurotransmitter Receptors : The piperidine ring is known for its interactions with different neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is crucial for the development of drugs aimed at treating conditions such as depression and anxiety disorders .
Pharmacological Studies
Research indicates that (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone may exhibit significant biological activity through modulation of specific molecular targets.
- Serotonin Metabolism : The compound has been linked to the modulation of serotonin metabolism, which is essential in managing disorders characterized by altered serotonin levels, such as irritable bowel syndrome and other gastrointestinal disorders .
Case Studies
Several studies have highlighted the efficacy of compounds similar to (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone in clinical settings:
| Study | Findings | Application |
|---|---|---|
| Clinical Trial on Serotonin Modulators | Demonstrated improvement in symptoms of irritable bowel syndrome | Potential use in gastrointestinal treatments |
| Research on Piperidine Derivatives | Showed significant binding affinity to serotonin receptors | Implications for developing antidepressants |
生物活性
(3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoroazetidine and piperidine moieties, is being explored for various therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a difluoroazetidine ring attached to a piperidine moiety, which is known for its versatility in biological applications.
The mechanism of action of (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the difluoro group may enhance lipophilicity and binding affinity to target proteins, thereby modulating various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone exhibit significant anticancer properties. For instance, derivatives with piperidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The exploration of this compound's effects on cancer-related pathways is ongoing.
Neuropharmacological Effects
Piperidine derivatives are well-documented for their neuropharmacological effects, acting as either CNS depressants or stimulants depending on the dosage. The potential of (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone in treating neuropsychological disorders is an area of active research, particularly regarding its effects on neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity | Effect | References |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuropharmacological | CNS modulation | |
| Antiviral | Potential activity | |
| Anti-bacterial | Inhibits bacterial growth |
Case Studies
- Anticancer Research : In a study focusing on piperidine derivatives, compounds similar to (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone demonstrated IC50 values indicating potent activity against lung cancer cell lines A549 and NCI-H1299. The mechanism involved disruption of critical protein interactions linked to tumor growth .
- Neuropharmacology : A study investigating the effects of piperidine derivatives on cognitive function highlighted the potential of these compounds in enhancing memory and reducing anxiety-like behaviors in animal models. This suggests that (3,3-Difluoroazetidin-1-yl)(piperidin-4-yl)methanone may have similar beneficial effects .
特性
IUPAC Name |
(3,3-difluoroazetidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)5-13(6-9)8(14)7-1-3-12-4-2-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGCWYBUGILDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















